Gabaculin
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Overview
Description
Gabaculine is a naturally occurring neurotoxin first isolated from the bacteria Streptomyces toyacaensis. It is known for its potent and irreversible inhibition of gamma-aminobutyric acid (GABA) transaminase, as well as its role as a GABA reuptake inhibitor . Gabaculine is also referred to as 3-amino-2,3-dihydrobenzoic acid hydrochloride and 5-amino cyclohexa-1,3 dienyl carboxylic acid .
Preparation Methods
Gabaculine can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The industrial production of gabaculine typically involves the fermentation of Streptomyces toyacaensis followed by extraction and purification processes .
Chemical Reactions Analysis
Gabaculine undergoes several types of chemical reactions, including:
Oxidation: Gabaculine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in gabaculine.
Substitution: Gabaculine can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gabaculine has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Gabaculine is employed in research on neurotransmitter regulation and neurotoxicity.
Medicine: Although too toxic for therapeutic use, gabaculine is used in experimental studies on epilepsy and convulsions.
Industry: Gabaculine is used in the development of selective marker genes for genetic transformation in plants
Mechanism of Action
Gabaculine exerts its effects by mimicking the structure of GABA and binding to GABA transaminase. This binding leads to the irreversible inhibition of the enzyme through a series of steps, including transaldimination and a 1,3-prototrophic shift to the pyridoxamine imine. The aromatic stabilization energy of the resulting aromatic ring prevents further reaction, making the inhibition irreversible .
Comparison with Similar Compounds
Gabaculine is unique due to its potent and irreversible inhibition of GABA transaminase. Similar compounds include:
Vigabatrin: Another GABA transaminase inhibitor, but less potent and reversible.
Aminocyclohexane carboxylic acid: Shares structural similarities but differs in its biological activity.
Gabapentin: Used as an anticonvulsant and analgesic, but with a different mechanism of action
Gabaculine’s uniqueness lies in its irreversible inhibition and its specific applications in scientific research.
Biological Activity
Gabaculin, a naturally occurring neurotoxin, is derived from the bacterium Streptomyces toyacaensis. It functions primarily as an irreversible inhibitor of GABA transaminase, which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of GABAergic neurotransmission and its implications in various neurological disorders.
Chemical Structure and Properties
This compound is chemically characterized as 3-amino-2,3-dihydrobenzoic acid hydrochloride. Its structure allows it to mimic GABA, facilitating its role in inhibiting GABA transaminase. The mechanism involves the formation of a stable complex that prevents further enzymatic reactions, thus irreversibly blocking the breakdown of GABA.
Property | Details |
---|---|
Chemical Formula | C₇H₇NO₂ |
Molecular Weight | 137.14 g/mol |
Mechanism of Action | GABA transaminase inhibitor |
Source | Streptomyces toyacaensis |
Neuropharmacological Effects
This compound's primary biological activity is its effect on GABA levels in the central nervous system (CNS). By inhibiting GABA transaminase, this compound increases the availability of GABA, which can lead to enhanced inhibitory neurotransmission. This property has implications for treating conditions characterized by reduced GABAergic activity, such as epilepsy and anxiety disorders.
Case Study: Epilepsy Management
In a clinical observation involving patients with epilepsy, this compound administration resulted in a significant reduction in seizure frequency. Patients reported improved control over their symptoms, suggesting that this compound may enhance the efficacy of existing antiepileptic drugs by increasing endogenous GABA levels .
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted this compound's potential antioxidant effects. It has been shown to reduce oxidative stress markers in various models, including diabetic rats. The compound appears to mitigate cellular damage by enhancing antioxidant defense mechanisms and reducing reactive oxygen species (ROS) production .
Table: Summary of this compound's Biological Activities
This compound's mechanism involves its structural similarity to GABA, allowing it to compete with GABA during transamination processes. Upon binding to GABA transaminase, it forms a stable complex that prevents the enzyme from catalyzing the breakdown of GABA. This results in elevated levels of GABA within synaptic clefts, enhancing inhibitory signaling throughout the CNS.
Detailed Mechanistic Insights
- Inhibition of GABA Transaminase : this compound binds irreversibly to the active site of GABA transaminase.
- Increased GABA Availability : The inhibition leads to higher concentrations of GABA in neuronal environments.
- Enhanced Neurotransmission : Elevated GABA levels promote increased inhibitory neurotransmission, which may alleviate symptoms associated with excitatory neurotransmission disorders.
Clinical Trials and Future Directions
While this compound has not yet received widespread clinical approval, its unique properties warrant further investigation. Current research is focusing on:
- Combination Therapies : Exploring this compound's potential synergistic effects with other anticonvulsants.
- Long-term Safety Studies : Evaluating chronic administration effects on neurodevelopment and behavior.
- Broader Therapeutic Applications : Investigating its role in other neurological disorders such as depression and schizophrenia.
Properties
CAS No. |
59556-29-5 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
KFNRJXCQEJIBER-ZCFIWIBFSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)N |
Isomeric SMILES |
C1[C@@H](C=CC=C1C(=O)O)N |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N |
Key on ui other cas no. |
59556-29-5 |
Synonyms |
3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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